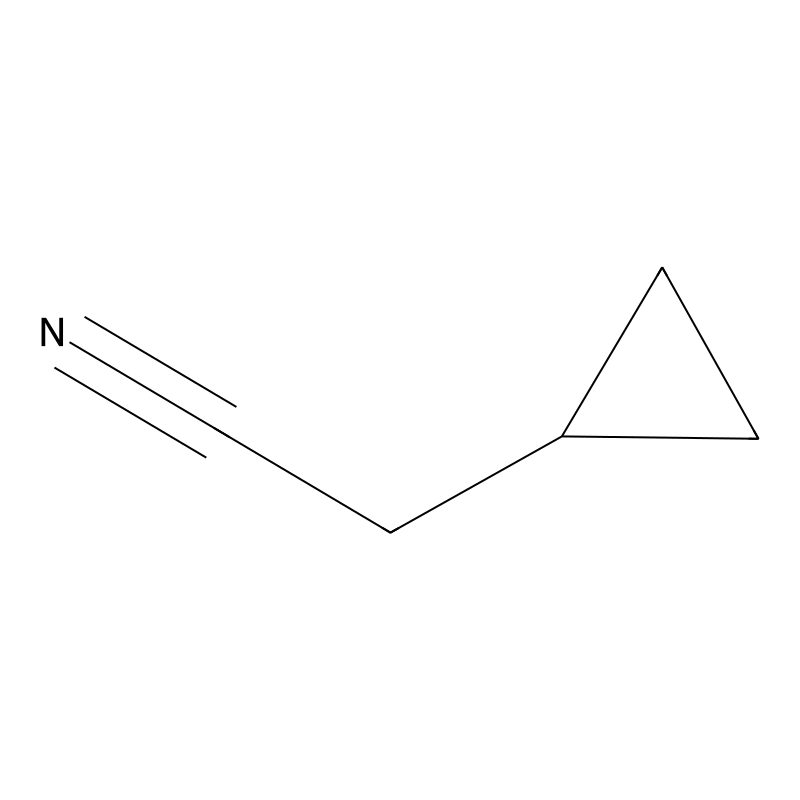

Cyclopropylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis: Building Blocks for Complex Molecules

Due to its unique three-membered cyclopropyl ring and nitrile functional group, CPAN can act as a valuable building block in organic synthesis. Researchers have utilized CPAN in the synthesis of various complex molecules, including:

- Heterocycles: These are cyclic compounds containing atoms other than carbon in the ring. CPAN has been employed in the synthesis of various heterocycles, such as pyrazoles, pyrimidines, and triazoles, which are important scaffolds found in many pharmaceuticals and functional materials [].

- Natural Products: CPAN has been used as a starting material for the synthesis of some natural products, such as the antitumor agent palmitoylcarnitine [].

These examples showcase CPAN's potential as a versatile building block for constructing complex and potentially bioactive molecules in organic chemistry research.

Studying Chemical Reactions and Reaction Mechanisms

CPAN's specific structure and reactivity make it a useful tool for studying various chemical reactions and their mechanisms. Researchers have employed CPAN in:

- Understanding C-C Bond Cleavage: The cyclopropyl ring in CPAN is prone to undergo C-C bond cleavage under specific conditions. This makes CPAN a valuable model system for studying the mechanisms of C-C bond cleavage reactions, which are crucial in organic chemistry [].

- Investigating Cycloaddition Reactions: CPAN can participate in cycloaddition reactions, where two molecules combine to form a ring structure. Studying these reactions with CPAN helps researchers understand the factors influencing cycloaddition selectivity and reactivity [].

Cyclopropylacetonitrile is a chemical compound with the molecular formula CHN. It is an aliphatic nitrile characterized by the presence of a cyclopropyl group attached to an acetonitrile moiety. The compound is typically represented by the IUPAC name 2-cyclopropylacetonitrile and has a CAS registry number of 6542-60-5. Cyclopropylacetonitrile appears as a colorless liquid with a distinctive odor and is known for its flammability and potential health hazards, including toxicity upon ingestion or skin contact .

Cyclopropylacetonitrile itself does not have a known biological mechanism of action. It functions primarily as a building block for the synthesis of other molecules that may have specific biological activities.

Cyclopropylacetonitrile is a hazardous compound and should be handled with appropriate precautions [].

- Highly toxic: It is toxic if swallowed, inhaled, or absorbed through the skin [].

- Fatal if inhaled: Proper respiratory protection is crucial when handling this compound [].

- Suspected mutagen: It may cause genetic defects [].

- Flammable: Keep away from heat, sparks, and open flames [].

- Incompatible with strong oxidizing agents: Store away from strong oxidizers [].

Cyclopropylacetonitrile can be synthesized through several methods:

- Cyclization Reactions: A common method involves the reaction of cyclopropylmethyl halides with sodium cyanide in a nucleophilic substitution reaction.

- Copper-Catalyzed Reactions: Recent advancements have introduced copper-catalyzed reactions that allow for the formation of cyclopropylacetonitrile from arylcyclopropanes and nitriles under mild conditions .

- Direct Nitrilation: Another synthetic route involves the direct nitrilation of cyclopropylacetone using ammonium nitrate or other nitrating agents.

These methods vary in terms of efficiency, yield, and environmental impact.

Cyclopropylacetonitrile finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique structural features that may enhance biological activity.

- Agricultural Chemicals: The compound may be utilized in the development of agrochemicals, particularly those targeting pest control.

- Chemical Research: Cyclopropylacetonitrile is used as a building block in organic synthesis, facilitating the creation of more complex molecules .

Interaction studies involving cyclopropylacetonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies reveal that cyclopropylacetonitrile can engage in various interactions due to its electronegative nitrogen atom, which can act as a site for nucleophilic attack. Additionally, investigations into its interactions with biological macromolecules may provide insights into its potential therapeutic applications .

Cyclopropylacetonitrile shares structural similarities with several related compounds, including:

- Propionitrile (CHN): A simple aliphatic nitrile that lacks the cyclopropyl group but has similar chemical properties.

- Cyclobutylacetonitrile (CHN): Contains a cyclobutyl group instead of a cyclopropyl group, affecting its reactivity and biological activity.

- Cyclohexylacetonitrile (CHN): Features a larger cycloalkane structure, influencing its physical properties and potential applications.

Comparison TableCompound Molecular Formula Key Features Cyclopropylacetonitrile CHN Unique cyclopropyl group; potential biological activity Propionitrile CHN Simpler structure; widely used as a solvent Cyclobutylacetonitrile CHN Larger ring structure; different reactivity Cyclohexylacetonitrile CHN Larger ring; altered physical properties

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Cyclopropylacetonitrile | CHN | Unique cyclopropyl group; potential biological activity |

| Propionitrile | CHN | Simpler structure; widely used as a solvent |

| Cyclobutylacetonitrile | CHN | Larger ring structure; different reactivity |

| Cyclohexylacetonitrile | CHN | Larger ring; altered physical properties |

Cyclopropylacetonitrile's unique structure provides distinct reactivity patterns and potential applications compared to these similar compounds, making it an interesting subject for further research and development in both synthetic chemistry and pharmacology.

The development of cyclopropylacetonitrile synthesis traces back to significant patent applications and industrial research initiatives spanning several decades. Early methodological approaches emerged from Eastman Chemical Company's research, as documented in patent applications dating to 1999, which established fundamental preparation processes for this important chemical intermediate. The historical evolution of cyclopropylacetonitrile synthesis demonstrates a progression from basic laboratory preparations to sophisticated industrial processes designed for large-scale production.

One of the earliest documented systematic approaches involved the reaction of cyclopropylmethyl halides with sodium cyanide under controlled conditions. Patent literature from 2000 describes comprehensive process development work that addressed both the preparation and recovery of cyclopropylacetonitrile beginning with mixtures of cyclopropylmethyl halide, cyclobutyl halide, and 4-halo-1-butene. These early investigations established the foundation for understanding the chemical behavior and synthetic accessibility of this compound.

The evolution of synthetic methodologies continued through the 2000s and 2010s, with researchers developing more efficient and environmentally sustainable approaches. Chinese patent literature from 2012 documented alternative synthetic routes utilizing 3-bromo-neopentyl alcohol as starting material, employing zinc powder and basic catalysts under reflux conditions. This methodological diversity reflects the growing commercial importance of cyclopropylacetonitrile and the need for multiple synthetic pathways to ensure reliable industrial production.

More recent developments have focused on optimizing reaction conditions and improving yields while addressing environmental considerations. Patent applications from 2022 describe refined preparation methods that reduce processing steps and reaction times, contributing to more cost-effective production processes. These contemporary approaches demonstrate the continued evolution of cyclopropylacetonitrile synthesis technology and its adaptation to modern industrial requirements.

Significance in Synthetic Organic Chemistry

Cyclopropylacetonitrile occupies a distinctive position in synthetic organic chemistry due to its unique structural characteristics and versatile reactivity patterns. The compound serves as a crucial building block in the construction of complex molecular architectures, particularly in pharmaceutical and agrochemical synthesis where the cyclopropyl moiety imparts specific biological and chemical properties. The rigid cyclopropyl ring combined with the electron-withdrawing nitrile functionality creates a molecular scaffold that enables diverse synthetic transformations while maintaining structural integrity.

The compound's significance extends to its role as an intermediate in the preparation of various chemical derivatives. Research has documented its utility in synthesizing cyclopropyl-2 acetophenone and cyclopropylacetyl chloride, both of which serve as important precursors for more complex molecular systems. These transformations demonstrate the compound's ability to undergo selective functional group modifications while preserving the cyclopropyl ring structure, a characteristic that proves essential in pharmaceutical development where precise molecular architecture is crucial.

In the context of agrochemical development, cyclopropylacetonitrile derivatives have been investigated for potential applications as pesticides, herbicides, and plant growth regulators. The unique three-dimensional structure provided by the cyclopropyl ring often correlates with specific biological activities, making this compound valuable for structure-activity relationship studies in agrochemical research. The electron-withdrawing nature of the nitrile group further enhances the compound's reactivity, enabling additional synthetic modifications that expand its utility in chemical synthesis.

The compound also demonstrates significance in mechanistic studies within organic chemistry, particularly those involving radical processes and ring strain effects. The cyclopropyl ring's inherent strain and the nitrile group's electronic properties create opportunities for studying reaction mechanisms that might not be accessible with other chemical systems. This dual functionality makes cyclopropylacetonitrile an excellent model compound for understanding how structural features influence chemical reactivity and selectivity.

Overview of Current Research Landscape

Contemporary research involving cyclopropylacetonitrile encompasses diverse areas of investigation, reflecting the compound's broad utility and continuing relevance in modern synthetic chemistry. Current studies focus on developing more efficient synthetic methodologies, exploring novel applications in pharmaceutical chemistry, and investigating advanced catalytic processes that utilize cyclopropylacetonitrile as a key substrate or intermediate.

Recent synthetic methodology research has emphasized the development of catalytic asymmetric processes involving cyclopropane-containing substrates. Studies published in 2024 have demonstrated advances in chemo-, regio-, and enantioselective hydroformylation reactions of polysubstituted cyclopropanes, highlighting the potential for creating quaternary cyclopropane centers with high selectivity. These developments represent significant progress in controlling stereochemistry in cyclopropane synthesis, which has direct implications for cyclopropylacetonitrile derivatives and their pharmaceutical applications.

Catalytic research has also explored the use of cyclopropylacetonitrile in mechanistic studies of transition metal-catalyzed reactions. Documentation from 2018 research describes kinetic studies involving iron-catalyzed carbonyl-olefin metathesis reactions where cyclopropylacetonitrile served as a model substrate for understanding reaction mechanisms and catalyst behavior. These studies provide insights into how cyclopropyl-containing substrates interact with metal catalysts and contribute to broader understanding of catalytic processes in organic synthesis.

Current research trends also include investigations into green chemistry approaches for cyclopropylacetonitrile synthesis and applications. Flow chemistry techniques and environmentally sustainable catalytic methods represent promising directions for future development. These approaches aim to reduce waste generation, improve energy efficiency, and enhance the overall sustainability of chemical processes involving this important intermediate.

The pharmaceutical research landscape continues to explore cyclopropylacetonitrile derivatives for drug development applications. Contemporary studies investigate the compound's utility in constructing novel pharmaceutical scaffolds, particularly those requiring specific three-dimensional molecular architectures. The unique combination of ring strain and electronic properties provided by cyclopropylacetonitrile makes it valuable for medicinal chemistry programs targeting diverse therapeutic areas.

The development of cyclopropylacetonitrile synthetic methodologies spans several decades, with significant milestones marking the evolution from laboratory curiosity to industrial commodity. The earliest reported synthesis was documented by Roberts and Mazur in 1951, who pioneered the fundamental approach of reacting cyclopropylmethyl halides with cyanide sources [1]. This seminal work established the foundation for subsequent synthetic developments, despite yielding relatively modest results of approximately 40-50% under the conditions available at that time.

The primary challenge encountered in these early investigations centered on the complex mixture of products obtained when cyclopropanemethanol was treated with aqueous hydrogen halide solutions. The resulting mixture contained not only the desired cyclopropylmethyl halide but also significant quantities of cyclobutyl halide (boiling point 108°C for the bromide derivative) and 4-halo-1-butene (boiling point 100°C for the bromine analogue) [1]. These by-products arose through rearrangement chemistry inherent to the cyclopropyl system, creating substantial separation challenges that were exacerbated by the formation of azeotropes with common organic solvents.

The industrial development phase began in earnest during the 1990s, with Eastman Chemical Company leading significant advances in process optimization. Their systematic investigation of reaction parameters and purification techniques resulted in substantial yield improvements, achieving 70-80% efficiency in cyclopropylacetonitrile production [1]. This period marked the transition from academic curiosity to potential commercial viability, with particular emphasis on addressing the separation challenges that had plagued earlier methodologies.

A significant breakthrough occurred in 1999 with the development of phase transfer catalysis methods, which enabled more efficient utilization of starting materials and improved product isolation. This approach represented a paradigm shift in synthetic strategy, moving away from purely homogeneous reaction conditions toward heterogeneous systems that offered enhanced selectivity and simplified purification protocols [1].

Contemporary Synthetic Routes

Cyanation of Cyclopropylmethyl Halides

The cyanation of cyclopropylmethyl halides represents the most extensively studied and widely implemented synthetic approach for cyclopropylacetonitrile production. This methodology exploits the nucleophilic displacement of halide functionality by cyanide anions, typically employing sodium or potassium cyanide as the cyanide source [1]. The reaction proceeds through a classical SN2 mechanism, with the cyanide ion attacking the carbon center bearing the halide substituent.

Contemporary implementations of this methodology have refined reaction conditions to achieve yields in the range of 70-85%, representing substantial improvements over historical protocols . The process typically involves contacting a reactant mixture comprising cyclopropylmethyl halide, cyclobutyl halide, and 4-halo-1-butene with an aqueous solution of alkali metal cyanide in the presence of a phase transfer catalyst. The resulting reaction mixture comprises an organic phase containing cyclopropylacetonitrile, cyclobutyl halide, and 1-cyano-3-butene, alongside an aqueous phase containing dissolved alkali metal halide and residual cyanide [1].

The phase transfer catalyst plays a crucial role in facilitating the interfacial transfer of cyanide anions from the aqueous phase to the organic phase, where the actual substitution reaction occurs. Tetraalkylammonium salts have proven particularly effective in this capacity, with their lipophilic nature enabling efficient transport of ionic species across phase boundaries [3].

Optimization studies have demonstrated that reaction temperatures between 50-80°C provide optimal balance between reaction rate and selectivity. Higher temperatures can lead to increased side reactions and product decomposition, while lower temperatures result in unacceptably slow reaction rates for industrial applications [1]. The use of aprotic solvents such as dimethylformamide or dimethyl sulfoxide has shown beneficial effects on reaction efficiency, likely due to their ability to stabilize the transition state involved in the nucleophilic substitution process [4].

Dehydration of Cyclopropylacetaldehyde Oxime

The dehydration of cyclopropylacetaldehyde oxime represents an alternative synthetic pathway that has gained prominence due to its operational simplicity and reliable yields. This methodology involves the conversion of cyclopropylacetaldehyde to its corresponding oxime derivative, followed by dehydration to form the desired nitrile product [5] [6].

The oxime formation step typically employs hydroxylamine or its hydrochloride salt in aqueous solution, with the reaction proceeding under mild conditions at temperatures between 10-60°C. The amount of hydroxylamine utilized generally falls within the range of 0.5-2.0 molar equivalents relative to the aldehyde substrate, with 1.0-1.5 equivalents providing optimal balance between conversion efficiency and reagent economy [6].

The critical dehydration step transforms the oxime functionality into the corresponding nitrile through elimination of water. Acetic anhydride has emerged as the preferred dehydrating agent, offering excellent selectivity and mild reaction conditions. The process typically involves treating cyclopropylacetaldehyde oxime with 1.0-1.5 equivalents of acetic anhydride in ethyl acetate solvent at 25°C, followed by reflux conditions for 3-4 hours [5]. This protocol consistently delivers yields of 76.7%, representing a significant improvement over earlier methodologies that employed more harsh dehydrating conditions.

Alternative dehydrating agents have been investigated, including phosphorus oxychloride and thionyl chloride, but these reagents generally require more stringent reaction conditions and produce lower yields due to competing side reactions [7]. The Appel-type dehydration protocol, utilizing oxalyl chloride, triethylamine, and catalytic triphenylphosphine oxide, represents a more recent development that offers rapid reaction times (typically less than 10 minutes) with only 1 mol% catalyst loading [7].

Alternative Synthetic Pathways

Several alternative synthetic pathways have been explored for cyclopropylacetonitrile preparation, each offering distinct advantages for specific applications or starting material availability. The diversity of these approaches reflects the ongoing interest in developing more efficient and environmentally benign synthetic methods.

One significant alternative involves the use of cyclopropylacetyl chloride as an intermediate, which can be converted to the corresponding nitrile through treatment with ammonia followed by dehydration. This approach offers the advantage of utilizing readily available acid chloride chemistry, though it requires careful handling of the reactive intermediate [8].

The direct alkylation of acetonitrile with cyclopropylmethyl halides under strongly basic conditions represents another viable pathway. This methodology employs strong bases such as sodium amide or lithium diisopropylamide to deprotonate acetonitrile, generating a carbanion that undergoes nucleophilic substitution with the cyclopropylmethyl halide [9]. While this approach offers conceptual simplicity, it requires strictly anhydrous conditions and low temperatures to prevent competitive side reactions.

Rhodium-catalyzed carbon-carbon bond formation protocols have been investigated as potential routes to cyclopropylacetonitrile, particularly through the coupling of cyclopropyl-containing organometallic reagents with nitrile-containing electrophiles [10]. These methodologies, while offering excellent selectivity, typically require expensive catalysts and specialized reaction conditions that limit their industrial applicability.

The use of cyclopropylmethyl Grignard reagents in conjunction with suitable nitrile sources has been explored as another alternative pathway [11]. This approach involves the formation of cyclopropylmethyl magnesium halide at low temperatures (-75°C) followed by addition to appropriate nitrile-containing electrophiles. While this methodology offers excellent yields for specific substrates, the requirement for strictly anhydrous conditions and low-temperature operation presents practical challenges for large-scale implementation.

Industrial Production Methods

Scale-up Considerations and Process Engineering

The transition from laboratory-scale synthesis to industrial production of cyclopropylacetonitrile presents numerous technical challenges that require careful consideration of process engineering principles. The primary concerns encompass heat and mass transfer limitations, equipment design considerations, and safety protocols necessary for handling reactive intermediates and potentially hazardous reagents.

Heat transfer considerations assume paramount importance due to the exothermic nature of the primary synthetic transformations. The cyanation reaction, in particular, generates substantial heat that must be effectively dissipated to maintain optimal reaction conditions and prevent thermal decomposition of products. Industrial implementations typically employ jacketed reactors with efficient heat exchange systems, enabling precise temperature control throughout the reaction cycle [1].

Mass transfer limitations become particularly significant in phase transfer catalysis applications, where efficient mixing of immiscible phases is essential for optimal reaction rates. The selection of appropriate agitation systems and reactor configurations plays a crucial role in maximizing interfacial area and promoting efficient mass transfer between aqueous and organic phases [3]. Continuous stirred tank reactors (CSTR) have shown particular promise in this regard, offering superior mixing characteristics compared to batch reactor configurations.

The handling of sodium cyanide and other cyanide sources requires specialized safety protocols and engineering controls to prevent personnel exposure and environmental release. Industrial facilities typically incorporate closed-loop systems with appropriate scrubbing technologies to capture and neutralize any cyanide-containing emissions [1]. Emergency response procedures and specialized detection equipment are essential components of industrial cyclopropylacetonitrile production facilities.

Process control systems must be capable of monitoring critical parameters including temperature, pressure, pH, and reagent concentrations in real-time. Advanced process control algorithms can optimize reaction conditions dynamically, responding to variations in feed composition or reaction kinetics to maintain consistent product quality and yield [12].

Yield Optimization and Purification Strategies

Industrial yield optimization for cyclopropylacetonitrile production requires systematic evaluation of multiple variables including reaction temperature, pressure, catalyst loading, residence time, and reagent stoichiometry. Statistical experimental design methodologies, such as response surface methodology, have proven valuable for identifying optimal operating conditions while minimizing the number of experimental trials required [13].

Temperature optimization studies have consistently demonstrated that reaction temperatures between 50-120°C provide optimal balance between reaction rate and selectivity. Lower temperatures result in unacceptably slow reaction rates, while higher temperatures promote side reactions and product decomposition. The specific optimal temperature depends on the particular synthetic pathway employed, with oxime dehydration reactions typically requiring lower temperatures (50-70°C) compared to cyanation reactions (80-120°C) [5] [6].

Catalyst loading optimization represents another critical factor for industrial viability. Phase transfer catalysts, while essential for efficient reaction rates, represent a significant cost component that must be minimized while maintaining acceptable performance. Studies have shown that catalyst loadings between 0.1-5.0 mol% provide optimal balance between reaction efficiency and economic considerations [1] [3].

Purification strategies for industrial cyclopropylacetonitrile production must address the complex mixture of products and by-products generated during synthesis. The presence of cyclobutyl halide and 4-halo-1-butene by-products, which possess similar boiling points to the desired product, presents particular challenges for conventional distillation techniques [1].

Advanced purification methodologies have been developed to address these challenges, including the use of elemental halogen treatment to convert problematic impurities into higher-boiling derivatives that can be separated more easily by fractional distillation [1]. This approach involves contacting the crude reaction mixture with elemental bromine or chlorine, which converts 1-cyano-3-butene to 4-cyano-1,2-butane dihalide, enabling effective separation through distillation.

The use of extractive distillation techniques has shown promise for challenging separations, particularly when conventional distillation fails due to azeotrope formation or closely-matched boiling points [14]. These methodologies employ selective solvents to alter the relative volatility of components, enabling more effective separation.

Quality control protocols for industrial cyclopropylacetonitrile production typically target purity levels exceeding 95%, with specific attention to minimizing impurities that could adversely affect downstream applications. Gas chromatography with flame ionization detection has emerged as the analytical method of choice for routine quality control, offering excellent sensitivity and precision for quantitative analysis [15].

Green Chemistry Approaches to Cyclopropylacetonitrile Synthesis

The development of environmentally sustainable synthetic methodologies for cyclopropylacetonitrile production has become increasingly important as environmental regulations become more stringent and corporate sustainability initiatives gain prominence. Green chemistry principles provide a framework for evaluating and improving synthetic processes through waste minimization, energy efficiency, and the use of safer reagents and solvents [16] [17].

Solvent selection represents one of the most significant opportunities for environmental improvement in cyclopropylacetonitrile synthesis. Traditional methodologies often employ organic solvents such as dimethylformamide, dimethyl sulfoxide, or dichloromethane, which present environmental and health concerns. Alternative solvents including water, ionic liquids, and supercritical carbon dioxide have been investigated as potential replacements [17].

Water represents the most environmentally benign solvent option, and several synthetic protocols have been developed that utilize aqueous reaction media. The cyanation of cyclopropylmethyl halides can be conducted in aqueous solution using phase transfer catalysis, eliminating the need for organic solvents entirely [1]. This approach offers substantial environmental benefits while maintaining acceptable reaction efficiency.

Ionic liquids have emerged as promising green solvents for cyclopropylacetonitrile synthesis due to their negligible vapor pressure, thermal stability, and tunable physical properties [17]. These solvents can be recycled multiple times without significant degradation, reducing waste generation and improving process economics. However, the cost of ionic liquids remains a limiting factor for widespread industrial adoption.

The development of catalytic methodologies that operate under mild conditions represents another important avenue for green chemistry implementation. Transition metal catalysts, particularly those based on earth-abundant metals such as copper and iron, offer the potential for more efficient and selective synthetic transformations [18]. These catalysts can often enable reactions to proceed under milder conditions with reduced energy consumption compared to traditional thermal processes.

Microwave-assisted synthesis has shown promise for accelerating cyclopropylacetonitrile formation while reducing energy consumption. The selective heating provided by microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods [16]. This technology is particularly effective for reactions involving polar intermediates or transition states.

The implementation of continuous flow chemistry principles offers additional opportunities for process intensification and environmental improvement. Continuous flow reactors typically provide better heat and mass transfer characteristics compared to batch reactors, enabling more efficient reactions with reduced side product formation [12]. The ability to operate at higher temperatures and pressures in flow systems can also reduce reaction times and improve overall process efficiency.

Biocatalytic approaches to cyclopropylacetonitrile synthesis represent an emerging area of research with significant potential for environmental benefit. Enzymatic transformations typically operate under mild conditions with high selectivity, reducing the need for harsh reagents and extensive purification procedures [19]. However, the development of suitable biocatalysts for cyclopropylacetonitrile synthesis remains an active area of research.

The adoption of renewable feedstocks represents another important consideration for sustainable cyclopropylacetonitrile production. The use of bio-based starting materials, such as those derived from agricultural waste or fermentation processes, can reduce the environmental footprint of the synthetic process [17]. However, the availability and cost of suitable bio-based precursors remain limiting factors for widespread implementation.

Waste minimization strategies have been developed to address the significant waste streams generated during traditional cyclopropylacetonitrile synthesis. The recovery and recycling of phase transfer catalysts has been demonstrated on both laboratory and pilot scales, significantly reducing the environmental impact of these expensive reagents [3]. Similarly, the development of closed-loop processes that recycle solvents and recover valuable by-products can substantially improve the overall environmental profile of the manufacturing process.

The implementation of real-time process monitoring and control systems enables optimization of reaction conditions to minimize waste generation and energy consumption. Advanced process analytical technology (PAT) can provide continuous feedback on reaction progress, allowing for dynamic adjustment of operating parameters to maintain optimal performance [12]. This approach not only improves product quality and yield but also reduces the environmental impact of the manufacturing process.

Life cycle assessment methodologies have been applied to evaluate the overall environmental impact of different synthetic routes to cyclopropylacetonitrile. These studies consider not only the direct environmental effects of the synthetic process but also the upstream impacts associated with raw material production and downstream effects related to product use and disposal [20]. Such comprehensive assessments provide valuable guidance for selecting the most environmentally sustainable synthetic approaches.

The development of green metrics for evaluating synthetic efficiency has provided quantitative tools for comparing different synthetic methodologies. Atom economy, E-factor, and process mass intensity calculations enable objective comparison of alternative synthetic routes from an environmental perspective [16]. These metrics have been particularly valuable for identifying opportunities for process improvement and guiding research priorities.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H311 (15.56%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H341 (11.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Health Hazard